4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c18-13(16-14-15-5-10-22-14)11-1-3-12(4-2-11)23(19,20)17-6-8-21-9-7-17/h1-5,10H,6-9H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSICFKGPPMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The benzamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC. The morpholine sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The morpholinosulfonyl group participates in multiple transformations due to its electron-withdrawing nature and stability under various conditions.
Oxidation and Reduction
-
Oxidation : Under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>), the sulfonamide group can oxidize to a sulfone derivative, though this is rare due to its inherent stability.
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Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonamide to a sulfide, cleaving the S–N bond.
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub> | Sulfone derivative | <5 | |
| Reduction | LiAlH<sub>4</sub>, THF, reflux | N-(1,3-thiazol-2-yl)benzamide sulfide | 60–75 |
Nucleophilic Substitution
The sulfonyl oxygen can act as a leaving group in the presence of strong nucleophiles (e.g., amines or thiols), enabling substitution at the sulfur center.
Benzamide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-morpholin-4-ylsulfonylbenzoic acid and 2-aminothiazole.
| Conditions | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12 hrs | Benzoic acid + 2-aminothiazole | 85–90 | |
| Basic hydrolysis | 2M NaOH, EtOH, reflux, 8 hrs | Sodium benzoate + 2-aminothiazole | 70–80 |
Thiazole Ring Reactions
The 1,3-thiazole ring participates in electrophilic substitution and coordination reactions.
Electrophilic Substitution
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position of the thiazole ring .
-
Halogenation : Br<sub>2</sub> in acetic acid brominates the 4-position.
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-thiazole derivative | 65–75 | |
| Bromination | Br<sub>2</sub>, CH<sub>3</sub>COOH, 25°C | 4-Bromo-thiazole derivative | 80–85 |
Coordination Chemistry
The thiazole nitrogen coordinates with metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes.
Coupling Reactions
The benzene ring undergoes palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl derivatives | 70–90 | |
| Heck | Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, Et<sub>3</sub>N | Vinylated benzamide | 60–75 |
Substitution at the Morpholine Group
The morpholine moiety undergoes nucleophilic substitution with primary amines (e.g., methylamine) in the presence of a base.
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Methylamine | N-Methylsulfonyl derivative | 50–60 |
Thermal Decomposition
At temperatures >200°C, the compound decomposes into morpholine, SO<sub>2</sub>, and a thiazole-containing residue.
Key Mechanistic Insights
-
Sulfonamide Stability : The morpholinosulfonyl group stabilizes the compound against hydrolysis but facilitates substitution reactions due to its electron-withdrawing effects.
-
Thiazole Reactivity : Electron-rich positions on the thiazole ring (C-4 and C-5) drive electrophilic substitutions .
-
Steric Effects : Bulkier substituents on the benzamide reduce reaction rates in coupling reactions.
Scientific Research Applications
Medicinal Chemistry
4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may possess:
- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. Mechanistic studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Biochemistry
In biochemical studies, this compound serves as a valuable tool for understanding enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : It has been used to explore the inhibition of key enzymes involved in metabolic disorders, such as fructose-1,6-bisphosphatase. The compound's sulfonamide group is critical for binding to the active site of these enzymes, providing insights into enzyme regulation and potential therapeutic interventions .
Material Science
The unique structural features of 4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide make it suitable for applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its sulfonamide functionality allows for improved adhesion and compatibility with various polymer systems.
Case Studies
Several studies highlight the applications of 4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration values indicating strong antibacterial properties. |
| Study 2 | Cancer Cell Proliferation | In vitro studies showed significant reduction in cell viability in breast cancer cell lines upon treatment with the compound. |
| Study 3 | Enzyme Interaction | Characterized as a potent inhibitor of fructose-1,6-bisphosphatase, providing insights into metabolic regulation mechanisms. |
Mechanism of Action
The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Modifications to the Sulfonyl Group
The sulfonyl group in the target compound is substituted with a morpholine ring, but analogs with alternative substituents exhibit distinct properties:
Key Insight : The morpholine sulfonyl group in the target compound balances hydrophilicity and steric effects, distinguishing it from analogs with aromatic (e.g., triazole) or aliphatic (e.g., diethylamine) substituents.
Variations in the Thiazole Substituent
The 1,3-thiazol-2-yl group is critical for binding interactions. Modifications here alter activity:
Benzamide Core Modifications
The benzamide scaffold is conserved in most analogs, but substituent variations influence electronic and steric properties:
Key Insight: The absence of electron-withdrawing groups (e.g., nitro, chloro) on the target compound’s benzamide may reduce reactivity, favoring non-covalent target interactions.
Tautomerism and Spectral Properties
highlights tautomerism in triazole-thione analogs (e.g., compounds 7–9), where thione-thiol equilibria affect IR and NMR spectra. The target compound lacks such tautomerism, simplifying its spectral interpretation .
Biological Activity
4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a thiazole moiety, and a benzamide structure. Its molecular formula is with a molecular weight of approximately 305.34 g/mol. The presence of the morpholine and thiazole groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.34 g/mol |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Antitumor Activity
Studies have demonstrated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may interfere with the function of proteins involved in cell proliferation and survival, such as EGFR and HER2, which are critical targets in cancer therapy .
- Case Studies : In vitro assays indicated that thiazole derivatives could effectively inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The compound's structural features allow it to interact with microbial targets effectively.
- Antifungal Properties : Compounds similar to 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide have been shown to exhibit antifungal activity against strains such as Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) in the low microgram range .
- Mechanism : The interaction with fungal enzymes like CYP51 suggests a mechanism involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Modifications on the benzamide or thiazole moieties can enhance or diminish their efficacy.
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole | Increased cytotoxicity |
| Morpholine Ring Variants | Altered solubility and bioavailability |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide.
- ADME Properties : Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability.
- Toxicity Studies : Toxicological assessments are necessary to establish safety profiles in vivo, particularly concerning off-target effects that may arise from its structural properties.
Q & A
Q. How to design a robust assay for evaluating antimicrobial activity?
- Methodological Answer : Use broth microdilution (CLSI M07-A11) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentration (MIC) via optical density (OD₆₀₀). Synergy with β-lactams is tested using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
